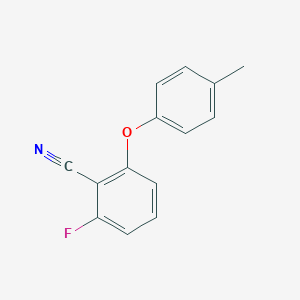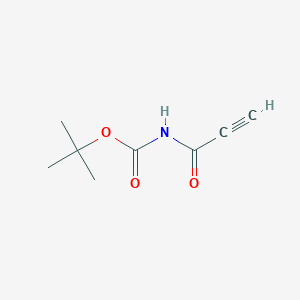![molecular formula C8H2N2O4 B068264 2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone CAS No. 176245-18-4](/img/structure/B68264.png)
2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DADT is a bicyclic compound that contains a nitrogen atom in the ring system. It has been synthesized by various methods, including the reaction of 1,2-cyclohexanedione with hydrazine hydrate, and the reaction of 2,5-diketopiperazine with hydrazine. DADT has been found to have unique properties that make it a promising candidate for various applications, including as a catalyst, an antibacterial agent, and a potential therapeutic agent for cancer.
Mechanism of Action
The mechanism of action of DADT is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and physiological effects:
DADT has been found to have various biochemical and physiological effects. In vitro studies have shown that DADT inhibits the growth of cancer cells by inducing apoptosis. DADT has also been found to exhibit significant antibacterial activity against various bacterial strains. In addition, DADT has been found to have antioxidant properties, which may be useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DADT in lab experiments is its ease of synthesis. DADT can be synthesized using simple and inexpensive reagents. In addition, DADT exhibits significant biological activity, which makes it a promising candidate for various applications. However, one of the limitations of using DADT in lab experiments is its low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of DADT. One area of research is the development of more efficient synthesis methods for DADT. Another area of research is the investigation of the mechanism of action of DADT, which may lead to the development of more potent therapeutic agents. In addition, the potential applications of DADT in the field of catalysis and antibacterial agents warrant further investigation.
In conclusion, DADT is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DADT have been discussed in this paper. Further research is needed to fully understand the potential of DADT in various applications.
Synthesis Methods
The synthesis of DADT involves the reaction of two molecules of 1,2-cyclohexanedione with one molecule of hydrazine hydrate. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Scientific Research Applications
DADT has been extensively studied for its potential applications in various fields. In the field of catalysis, DADT has been found to be an effective catalyst for the synthesis of various organic compounds. In the field of antibacterial agents, DADT has been found to exhibit significant antibacterial activity against various bacterial strains. In the field of cancer therapy, DADT has been found to inhibit the growth of cancer cells by inducing apoptosis.
properties
CAS RN |
176245-18-4 |
|---|---|
Molecular Formula |
C8H2N2O4 |
Molecular Weight |
190.11 g/mol |
IUPAC Name |
9,10-dihydroxy-2,7-diazatricyclo[6.2.0.03,6]deca-1,3(6),7,9-tetraene-4,5-dione |
InChI |
InChI=1S/C8H2N2O4/c11-5-1-2(6(5)12)10-4-3(9-1)7(13)8(4)14/h11-12H |
InChI Key |
DBINCBJKMZJXNG-UHFFFAOYSA-N |
Isomeric SMILES |
C12=C(C(=O)C1=O)NC3=C(N2)C(=O)C3=O |
SMILES |
C12=C(C(=O)C1=O)N=C3C(=C(C3=N2)O)O |
Canonical SMILES |
C12=C(C(=O)C1=O)NC3=C(N2)C(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



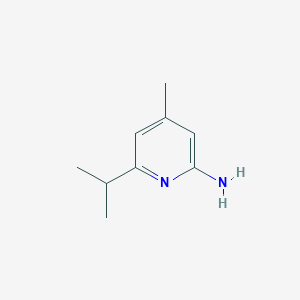
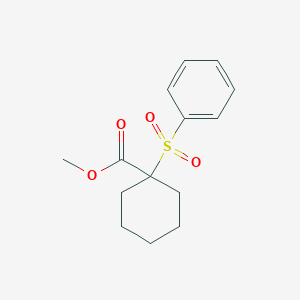
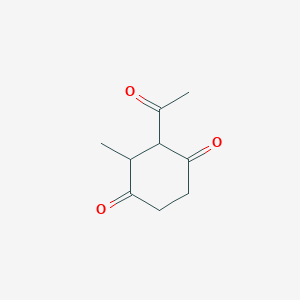

![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)
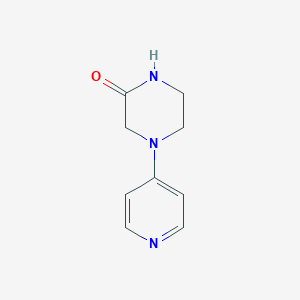
![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)


